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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, characterization, and
mechanism of action of citrocin, a 19-amino acid antimicrobial lasso peptide isolated from
Citrobacter pasteurii and Citrobacter braakii.[1][2] This document details the experimental
protocols for its identification, production, and activity assessment, and presents key
gquantitative data in a structured format.

Introduction

Cidrocin is a ribosomally synthesized and post-translationally modified peptide (RiPP)
characterized by a unique lariat-knot-like structure.[3] Initially identified through genome mining
of Citrobacter pasteurii CIP 55.13 and subsequently in Citrobacter braakii ATCC 51113,
citrocin has demonstrated moderate antimicrobial activity against Escherichia coli and
Citrobacter strains.[1] Notably, it is a potent inhibitor of bacterial RNA polymerase (RNAP),
exhibiting approximately 100-fold greater in vitro inhibitory activity than the well-characterized
lasso peptide microcin J25.[2][3][4]

Quantitative Data Summary

The following tables summarize the key quantitative data associated with the characterization
of citrocin.
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Table 1: Minimum Inhibitory Concentrations (MICs) of Citrocin against Various Bacterial
Strains[1]

Bacterial Strain MIC (uM)
Enterohemorrhagic E. coli (EHEC) O157:H7 16
TUV93-0
E. coli (General Strains) 16 - 125
Citrobacter (General Strains) 16 - 125
Salmonella Newport 1000

Table 2: Production Yields of Citrocin
Production Host Yield Reference
Citrobacter braakii (Native) 0.7 mg/L [3]
Escherichia coli (Heterologous) 2.7 mg/L [31[5]

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the discovery
and characterization of citrocin.

Genome Mining for the Citrocin Biosynthetic Gene
Cluster

The identification of the citrocin gene cluster was achieved through a genome mining
approach targeting the biosynthetic genes of lasso peptides.[1]

Protocol:

o Database Searching: Prokaryotic genome databases were searched using algorithms
designed to identify putative lasso peptide biosynthetic gene clusters. These algorithms
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typically search for the presence of genes encoding a precursor peptide (A gene) and the
characteristic processing enzymes (B and C/D genes).[3][6]

» Homology-Based Search: A BLAST search using the amino acid sequence of known lasso
peptide processing enzymes, such as McjB from the microcin J25 gene cluster, can be used
to identify homologous genes in other bacterial genomes.[1]

o Gene Cluster Analysis: Once a putative gene cluster is identified, the surrounding genomic
region is analyzed to confirm the presence of all necessary components for lasso peptide
biosynthesis, including the precursor peptide gene. The citrocin gene cluster was identified
on an 18,560-bp contig in C. pasteurii.[1]

Heterologous Expression and Purification of Citrocin in
E. coli

To obtain sufficient quantities of citrocin for characterization, the biosynthetic gene cluster was
refactored and heterologously expressed in E. coli.[1][5]

Protocol:

e Vector Construction: The citrocin precursor gene (citA) was placed under the control of an
IPTG-inducible T5 promoter. The processing enzyme genes (citBCD) were placed under a
constitutive promoter. This construct was cloned into an appropriate expression vector (e.g.,
pWC88).[1]

o Transformation: The expression vector was transformed into E. coli BL21(DE3) cells.[1]
e Culture and Induction:

o An overnight culture of the transformed E. coli was used to inoculate M9 medium
supplemented with 20 amino acids (0.05 g/L each), 0.00005% (w/v) thiamine, and 100
mg/L ampicillin to a starting optical density at 600 nm (ODsoo) of 0.02.[1]

o The culture was grown at 37°C with shaking at 250 rpm until the ODeoo reached 0.2-0.25.
[1]

o Protein expression was induced by the addition of 1 mM IPTG.[1]
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o The culture was then incubated for 20 hours at 20°C with shaking at 250 rpm.[1]

e Harvesting: The bacterial cells were pelleted by centrifugation at 4,000 x g for 20 minutes at
4°C. The supernatant containing the secreted citrocin was collected.[1]

o Purification:

o Cidrocin was purified from the culture supernatant using High-Performance Liquid
Chromatography (HPLC).[5][7]

o A C8 reversed-phase column was used for purification.[2]

o The peak corresponding to citrocin was collected. Under the described conditions, this
peak eluted at approximately 14.9 minutes.[2]

o The purified peptide was lyophilized and stored for further analysis.

Antimicrobial Susceptibility Testing

The antimicrobial activity of purified citrocin was assessed using spot-on-lawn assays and by
determining the Minimum Inhibitory Concentration (MIC).[1]

Protocol for MIC Determination (Broth Microdilution):
e Inoculum Preparation:

o Isolate several colonies of the target bacterial strain from a fresh agar plate and suspend
them in sterile saline or broth.

o Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard
(approximately 1-2 x 108 CFU/mL).

o Dilute the standardized inoculum in cation-adjusted Mueller-Hinton Broth (CAMHB) to
achieve a final concentration of approximately 5 x 10> CFU/mL in each well of a 96-well
microtiter plate.

o Serial Dilution of Citrocin:
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o Prepare a serial two-fold dilution of purified citrocin in CAMHB in the 96-well plate.

o The final volume in each well should be 100 pL after the addition of the inoculum.

» Controls: Include a positive control (bacteria with no citrocin) and a negative control (broth
only) on each plate.

e Incubation: Incubate the plates at 37°C for 18-24 hours.[8]

e Reading the MIC: The MIC is the lowest concentration of citrocin at which there is no visible
growth of the bacteria.[1]

In Vitro RNA Polymerase (RNAP) Inhibition Assay

The inhibitory effect of citrocin on bacterial RNA polymerase was evaluated using an in vitro
transcription assay.[1][2]

Protocol:

e Reaction Mixture: Prepare a reaction mixture containing purified E. coli RNAP holoenzyme, a
DNA template (e.g., a linear plasmid or a synthetic oligonucleotide with a promoter), and a
mixture of ATP, GTP, CTP, and [0-32P]UTP in transcription buffer.

e Inhibition Assay:
o Add varying concentrations of purified citrocin to the reaction mixtures.

o A control reaction without citrocin should be included. Microcin J25 can be used as a
positive control for RNAP inhibition.[2]

e Initiation of Transcription: Initiate the transcription reaction by adding the components and
incubating at 37°C for a defined period (e.g., 10-30 minutes).

o Termination and Analysis:

o Stop the reaction by adding a stop solution (e.g., formamide with EDTA).
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o Separate the resulting radiolabeled RNA transcripts by denaturing polyacrylamide gel
electrophoresis (PAGE).

 Visualization and Quantification: Visualize the transcripts using autoradiography or
phosphorimaging. The intensity of the transcript bands will decrease with increasing
concentrations of citrocin, allowing for the determination of its inhibitory potency (e.g., ICso).

Investigation of the Uptake Mechanism using Knockout
Strains

To elucidate the mechanism by which citrocin enters bacterial cells, its activity was tested
against a panel of E. coli knockout strains, including those from the Keio collection.[1][9]

Protocol:

 Strain Selection: Obtain or generate E. coli strains with knockouts in genes encoding for
various outer and inner membrane transporters. This includes strains deficient in the TonB-
dependent transporter FhuA, components of the Tol-Pal system, and the inner membrane
protein SbmA.[1]

o Antimicrobial Susceptibility Testing: Perform antimicrobial susceptibility testing (e.g., MIC
determination as described in section 3.3) with citrocin against the wild-type parent strain
and each of the knockout strains.

e Analysis: Compare the MIC values of citrocin for the knockout strains to that of the wild-type
strain. A significant increase in the MIC for a particular knockout strain indicates that the
deleted gene product is likely involved in the uptake of citrocin. This approach revealed the
involvement of the inner membrane protein SbmA in citrocin's mechanism of action.[1]

Visualizations

The following diagrams illustrate the biosynthetic pathway of citrocin and a general workflow
for its discovery and characterization.
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Caption: Biosynthesis of the lasso peptide citrocin.

7/10

Tech Support

© 2025 BenchChem. All rights reserved.


https://www.benchchem.com/product/b15566949?utm_src=pdf-body-img
https://www.benchchem.com/product/b15566949?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15566949?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Experimental Workflow for Citrocin Discovery and Characterization
Genome Mining of
Citrobacter sp.
Identification of
Citrocin Gene Cluster
Heterologous Expression
in E. coli

(HPLC Purification)
Structural Elucidation Antimicrobial Susceptibility
(NMR Spectroscopy) Testing (MIC)

Mechanism of Action Uptake Mechanism Studies
(RNAP Inhibition Assay) (Knockout Strains)

Click to download full resolution via product page

Caption: Workflow for citrocin discovery and analysis.

Conclusion

Cidrocin represents a promising new antimicrobial peptide with a potent mechanism of action
against a critical bacterial target. This guide provides the foundational knowledge and detailed
protocols necessary for researchers to further investigate citrocin and other lasso peptides.
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The distinct uptake mechanism of citrocin compared to structurally similar peptides highlights

the potential for discovering novel pathways for antimicrobial entry into bacterial cells, a crucial

area of research in the face of growing antibiotic resistance.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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